ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
Overview
Description
Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound belonging to the class of alpha amino acids and derivatives . This compound is characterized by its unique structure, which includes a piperidine ring, an isoquinoline moiety, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into an ester using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups into alcohols.
Scientific Research Applications
Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets. It is known to inhibit peptidyl-prolyl cis-trans isomerase, an enzyme involved in protein folding. This inhibition disrupts the proper folding of proteins, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: This compound has a pyrrolidine ring instead of a piperidine ring, leading to different biological activities.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound features an indene moiety, which imparts distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the isoquinoline and piperidine rings, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-2-26-19(24)14-27-17-8-6-7-16-15(17)9-12-22(20(16)25)13-18(23)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVGORVIWSKTIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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